molecular formula C18H17N3O4 B2842703 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941918-48-5

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2842703
CAS RN: 941918-48-5
M. Wt: 339.351
InChI Key: KZUNHAZBPGZDHN-UHFFFAOYSA-N
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Description

4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as N-(4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide moiety, serve as crucial building blocks in drug development. Researchers have explored their synthesis and functionalization to create novel pharmaceutical agents . The compound’s structural features make it a potential scaffold for designing new drugs targeting specific biological pathways.

Synthetic Chemistry and Reaction Pathways

Efficient methods for synthesizing substituted piperidines are essential. Scientists have investigated intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These studies contribute to the development of cost-effective synthetic routes.

Biological Evaluation and Pharmacological Activity

Researchers have explored the biological activity of synthetic and natural piperidines. The 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide structure may play a role in modulating biological processes. Investigating its pharmacological potential could lead to the discovery of new drugs or therapeutic agents .

Bioisosterism and Structure–Activity Relationships

Guided by bioisosterism principles, scientists have designed and synthesized benzamide derivatives, including piperidine-containing compounds. Preliminary in vitro studies have shown inhibitory bioactivity against specific cell lines, such as HepG2 cells . Understanding the structure–activity relationships is crucial for optimizing drug candidates.

Multicomponent Reactions and Cyclization

Researchers have explored multicomponent reactions and cyclization strategies to access diverse piperidine derivatives. These synthetic methodologies enable the rapid construction of complex molecules, including the 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core . Such approaches enhance the versatility of piperidine-based drug design.

Hydrogenation and Amination

Hydrogenation and amination reactions have been investigated for piperidine synthesis. These transformations allow the introduction of functional groups, altering the compound’s properties and biological activity . Researchers continue to explore efficient and sustainable methods for these transformations.

Mechanism of Action

Target of Action

The primary target of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, the compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a reduction of thrombin generation and an overall anticoagulant effect .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and preventing clot formation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of FXa activity, leading to a reduction in thrombin generation . On a cellular level, this results in an anticoagulant effect, preventing the formation of blood clots .

properties

IUPAC Name

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNHAZBPGZDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

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